molecular formula C8H5IN2O2 B1604129 4-Iodo-6-nitro-1H-indole CAS No. 885520-54-7

4-Iodo-6-nitro-1H-indole

Cat. No.: B1604129
CAS No.: 885520-54-7
M. Wt: 288.04 g/mol
InChI Key: UMLHWZLRBBQYFO-UHFFFAOYSA-N
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Description

“4-Iodo-6-nitro-1H-indole” is a chemical compound . It is a type of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indoles has attracted the attention of the chemical community due to their importance . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The structure, properties, spectra, suppliers, and links for this compound are available for further study .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases . These databases provide information like molecular formula, molecular weight, and other related properties .

Mechanism of Action

The mechanism of action of indoles is complex and depends on their specific structure and the biological system in which they are acting . Indoles are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds . For “4-Iodo-6-nitro-1H-indole”, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions in the study of indoles include the development of new synthetic approaches, investigation of novel methods of synthesis, and the construction of indoles as a moiety in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Properties

IUPAC Name

4-iodo-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLHWZLRBBQYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646340
Record name 4-Iodo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-54-7
Record name 4-Iodo-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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